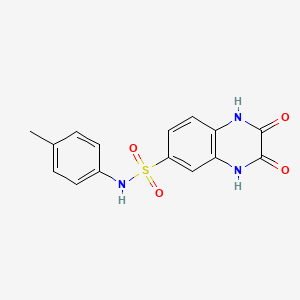![molecular formula C17H18N4O2S B5688986 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B5688986.png)
4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine, also known as TAK-659, is a small molecule inhibitor that has shown potential in the treatment of various cancers. This compound has been extensively studied in recent years due to its promising anticancer properties.
Mécanisme D'action
4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key signaling molecule in the B-cell receptor (BCR) pathway, which plays a critical role in the survival and proliferation of cancer cells. By inhibiting BTK, 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine blocks the BCR pathway and induces apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects:
4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine has been shown to have several biochemical and physiological effects. In preclinical studies, the compound has been shown to inhibit BTK phosphorylation and downstream signaling pathways. 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine also induces apoptosis in cancer cells by activating caspases and increasing the expression of pro-apoptotic proteins. In addition, 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine has been shown to inhibit the proliferation and survival of cancer cells, both in vitro and in vivo.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine is its selectivity for BTK, which reduces the risk of off-target effects. The compound has also been shown to have a favorable safety profile in animal models and humans. However, there are some limitations to using 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine in lab experiments. For example, the compound has limited solubility in water, which can make it difficult to administer in certain assays. In addition, 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine has a relatively short half-life, which may require frequent dosing in some experiments.
Orientations Futures
There are several future directions for the development and study of 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine. One potential direction is to investigate the use of 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine in combination with other anticancer agents, such as chemotherapy or immunotherapy. Another direction is to explore the use of 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine in other types of cancer, such as breast or prostate cancer. Additionally, further studies are needed to understand the long-term effects of 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine on cancer cells and normal cells, as well as its potential for drug resistance.
Méthodes De Synthèse
The synthesis of 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine involves several steps, including the reaction of 2-chloro-5,6-dimethylthieno[2,3-d]pyrimidine with 2-furoylpiperazine in the presence of a base. The resulting product is then purified using column chromatography. The final compound is obtained in high yield and purity.
Applications De Recherche Scientifique
4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine has been extensively studied in preclinical and clinical trials for the treatment of various cancers, including lymphoma, leukemia, and solid tumors. The compound has shown potent activity against cancer cells, both in vitro and in vivo. In addition, 4-[4-(2-furoyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine has been shown to be well-tolerated in animal models and humans, with a favorable safety profile.
Propriétés
IUPAC Name |
[4-(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N4O2S/c1-11-12(2)24-16-14(11)15(18-10-19-16)20-5-7-21(8-6-20)17(22)13-4-3-9-23-13/h3-4,9-10H,5-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRZUVJJCAOSSDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)C(=O)C4=CC=CO4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)piperazin-1-yl]-(furan-2-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methyl-N-{rel-(3R,4S)-1-[2-(methylsulfonyl)ethyl]-4-phenyl-3-pyrrolidinyl}cyclopropanecarboxamide hydrochloride](/img/structure/B5688908.png)


![9-[(3,5-dimethyl-4,5-dihydroisoxazol-5-yl)carbonyl]-2-(2-phenylethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5688927.png)
![N-[(3-cyclohexyl-1,2,4-oxadiazol-5-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688942.png)
![2-(2-methyl-1H-benzimidazol-5-yl)-N-[1-(5-methyl-1-phenyl-1H-pyrazol-4-yl)ethyl]acetamide](/img/structure/B5688949.png)

![(1R*,3S*)-3-(2-hydroxyethoxy)-7-[(3-methoxyphenyl)acetyl]-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5688959.png)
amino]acetic acid](/img/structure/B5688963.png)
![N-1-oxaspiro[4.4]non-3-yl-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5688975.png)
![{3-(2-methoxyethyl)-1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-3-piperidinyl}methanol](/img/structure/B5688978.png)
![(1R*,5S*)-3-(2-amino-6-methylpyrimidin-4-yl)-6-methyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5688996.png)
![N-[(1-isobutyrylpiperidin-4-yl)methyl]-5,7-dimethylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5689002.png)
![2-[2-(2,3-dimethyl-1H-indol-1-yl)-2-oxoethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5689009.png)